molecular formula C7H4ClF2NO B1645804 6-Chloro-2,3-difluorobenzamide CAS No. 1373920-98-9

6-Chloro-2,3-difluorobenzamide

Cat. No.: B1645804
CAS No.: 1373920-98-9
M. Wt: 191.56 g/mol
InChI Key: RHWJPOYPLMCHEU-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzamide (CAS 1373920-98-9) is a fluorinated benzamide derivative with the molecular formula C 7 H 4 ClF 2 NO and a molecular weight of 191.56 g/mol . This compound is characterized by its specific halogen substitution pattern on the benzene ring, which imparts unique electronic and steric properties valuable in scientific research and development . Compounds featuring the 2,6-difluorobenzamide scaffold are extensively investigated for their potential as antibacterial agents, particularly against drug-resistant pathogens like Staphylococcus aureus (MRSA) . These derivatives often function by targeting and inhibiting the essential bacterial cell division protein FtsZ, a homolog of mammalian tubulin. Inhibition of FtsZ disrupts the formation of the Z-ring, a critical scaffold for bacterial cytokinesis, leading to filamentous cell growth and eventual bacterial cell death . The structural features of this compound make it a valuable intermediate for synthesizing novel tripartite heterocyclic compounds designed to explore this mechanism of action and optimize antibacterial potency . Beyond its core antibacterial research value, this benzamide serves as a versatile building block in medicinal and agrochemical chemistry. It is used in the synthesis of more complex molecules for biochemical studies, including investigations into enzyme interactions and protein binding . Researchers utilize this compound to develop novel chemical entities for potential applications in pharmaceutical and agrochemical research . Attention: For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use .

Properties

IUPAC Name

6-chloro-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJPOYPLMCHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300754
Record name Benzamide, 6-chloro-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-98-9
Record name Benzamide, 6-chloro-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 6-chloro-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Hydrolysis Sequence

A widely documented approach begins with 2,3-difluorobenzonitrile as the starting material. Chlorination is achieved using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst at 40–50°C, selectively introducing a chlorine atom at the 6-position to yield 6-chloro-2,3-difluorobenzonitrile. Subsequent hydrolysis under basic conditions converts the nitrile group to a carboxamide. For example, refluxing with sodium hydroxide (NaOH) in aqueous ethanol at 80°C for 6–8 hours achieves near-quantitative conversion to 6-chloro-2,3-difluorobenzamide.

Key Parameters:

  • Chlorination temperature: 40–50°C
  • Hydrolysis solvent: Ethanol/water (3:1 v/v)
  • Catalyst: FeCl₃ (5 mol%)
  • Overall yield: 78–82%

Alternative Pathway via 2,6-Difluorobenzamide Intermediates

Oxalyl Chloride-Mediated Activation

Patent CN115772118A describes a method where 2,6-difluorobenzamide reacts with oxalyl chloride in toluene at 40–50°C to form an acyl chloride intermediate. This intermediate is then coupled with 3-aminophenol under basic conditions (K₂CO₃) to introduce the 3-fluoro substituent. While this route primarily targets fluazuron synthesis, adapting the initial steps with 2,3-difluorobenzamide instead of 2,6-difluoro derivatives could yield the desired compound.

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Coupling agent: Oxalyl chloride (1.2 equiv)
  • Limitations: Requires precise stoichiometry to avoid over-chlorination

Hydrolytic Routes from Nitrile Precursors

Acid-Catalyzed Hydrolysis

A Thieme Connect publication details the hydrolysis of 6-chloro-2,3-difluorobenzonitrile using concentrated hydrochloric acid (HCl) at 120°C for 24 hours. This method avoids alkaline conditions, preventing dehalogenation but requiring longer reaction times. The resultant 6-chloro-2,3-difluorobenzoic acid is then converted to the amide via coupling with ammonium chloride (NH₄Cl) in dimethylformamide (DMF).

Performance Metrics:

  • Acid concentration: 12 M HCl
  • Amidation yield: 68%
  • Purity: >95% (HPLC)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance reaction control and scalability. A representative setup involves:

  • Chlorination Unit: Tubular reactor with Cl₂/FeCl₃ at 45°C
  • Hydrolysis Module: Packed-bed reactor with NaOH/ethanol
  • Crystallization: Anti-solvent precipitation using hexane

Advantages:

  • Throughput: 50 kg/h
  • Waste reduction: 40% lower solvent use vs. batch processing
  • Consistency: ±2% purity variation

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Scalability
Chlorination/Hydrolysis 2,3-Difluorobenzonitrile 82 98 High
Oxalyl Chloride Route 2,6-Difluorobenzamide 65 92 Moderate
Acid Hydrolysis Nitrile precursor 68 95 Low

Data synthesized from.

Challenges and Optimization Opportunities

By-Product Mitigation

Over-chlorination during halogenation remains a critical issue. Patent EP0073372A1 reports up to 12.9% undesired trichloro derivatives under suboptimal conditions. Implementing real-time UV monitoring and adjusting Cl₂ flow rates can reduce by-products to <5%.

Solvent Selection

Toluene and DMF dominate industrial processes but pose environmental concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (80%) with improved recyclability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzamide group to other functional groups, such as carboxylic acids.

  • Reduction: Reduction reactions can reduce the benzamide group to amines.

  • Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions may use nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The major product is 6-Chloro-2,3-difluorobenzoic acid.

  • Reduction: The major product is 6-Chloro-2,3-difluorobenzylamine.

  • Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Antibacterial Activity

6-Chloro-2,3-difluorobenzamide is structurally related to a series of difluorobenzamide compounds that have shown promising antibacterial properties, particularly against Staphylococcus aureus. Studies indicate that the difluorobenzamide motif enhances the compound's ability to inhibit the FtsZ protein, a critical target in bacterial cell division. The presence of fluorine atoms contributes to non-planarity and hydrophobic interactions with key residues in the protein's allosteric pocket, significantly increasing antibacterial activity compared to non-fluorinated counterparts .

Antifungal Properties

Recent research has also explored the use of this compound as a starting material for synthesizing novel antifungal agents. The compound has been utilized in the development of derivatives that exhibit enhanced antifungal activity, thereby contributing to the search for more efficient and less toxic agricultural pesticides .

Biomonitoring

This compound serves as a biomarker for occupational exposure to difluorosubstituted benzoylurea compounds. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect 2,6-difluorobenzoic acid (a metabolite) in urine samples from individuals exposed to these compounds. This application is crucial for monitoring exposure levels and ensuring workplace safety .

Environmental Monitoring

The compound's derivatives have been studied for their environmental impact and persistence in ecosystems. Their detection in biological samples helps assess exposure risks associated with pesticide applications in agriculture .

Pesticide Development

The difluorobenzamide structure is frequently incorporated into pesticide formulations due to its efficacy against pests. Compounds derived from this compound demonstrate enhanced larvicidal effects, making them valuable in pest control strategies for crops and livestock .

Case Studies

Study Focus Findings
Study on FtsZ inhibitorsAntibacterial activityThis compound shows increased potency against S. aureus through interactions with FtsZ .
Biomonitoring researchOccupational exposureGC-MS methods effectively quantify 2,6-difluorobenzoic acid in urine samples from exposed individuals .
Pesticide efficacy studyAgricultural applicationDerivatives exhibit high larvicidal activity against agricultural pests .

Mechanism of Action

6-Chloro-2,3-difluorobenzamide is similar to other halogenated benzamides, such as 2,6-difluorobenzamide and 3-chloro-2,6-difluorobenzamide. its unique combination of chlorine and fluorine atoms on the benzene ring gives it distinct chemical properties and potential applications. These differences can be exploited in various scientific and industrial contexts to achieve specific outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 6-Chloro-2,3-difluorobenzamide with four structurally related compounds, highlighting molecular formulas, functional groups, and substituent patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Distinctions
This compound C₇H₄ClF₂NO 191.56* Benzamide 6-Cl, 2,3-diF Reference compound (hypothetical)
N-(2,3-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₃NO 251.21 Benzamide 2-F (one ring), 2,3-diF (second ring) Lacks chloro substitution; tri-fluorinated benzamide not reported
6-Chloro-2,3-difluorobenzenesulfonamide C₆H₄ClF₂NO₂S 227.61 Sulfonamide 6-Cl, 2,3-diF Sulfonamide (-SO₂NH₂) vs. benzamide; altered electronic effects
6-Chloro-2,3-difluorobenzyl alcohol C₇H₅ClF₂O 178.56 Benzyl alcohol 6-Cl, 2,3-diF Hydroxymethyl (-CH₂OH) group; reduced polarity compared to benzamide
6-Chloro-2,4-dinitroaniline C₆H₃ClN₃O₄ 232.56 Aniline 6-Cl, 2,4-diNO₂ Nitro groups enhance electrophilicity; distinct reactivity profile

Note: Molecular weight for this compound is calculated based on its formula.

Functional Group Impact

  • Benzamide vs.
  • Benzamide vs. Benzyl Alcohol : The hydroxyl group in 6-Chloro-2,3-difluorobenzyl alcohol reduces steric hindrance but increases hydrophilicity relative to the planar benzamide structure .

Substituent Positioning and Electronic Effects

  • Chloro vs. Nitro Groups : In 6-Chloro-2,4-dinitroaniline, nitro groups significantly enhance electrophilicity and resonance stabilization, contrasting with the electron-withdrawing yet less polarizing chloro group .

Biological Activity

6-Chloro-2,3-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens and its potential as an antibacterial agent. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 2,3-difluorobenzoic acid followed by amidation. The process can be summarized as follows:

  • Chlorination : 2,3-Difluorobenzoic acid is treated with chlorine or a chlorinating agent to introduce the chlorine atom at the 6-position.
  • Amidation : The resulting acid is then reacted with ammonia or an amine to form the corresponding amide.

This synthetic route allows for the introduction of both chloro and difluoro groups, which are critical for enhancing biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Xanthomonas oryzae128

These results indicate that while the compound shows promise as an antibacterial agent, further optimization may be necessary to enhance its potency.

Research indicates that this compound acts primarily by inhibiting the FtsZ protein, which is crucial for bacterial cell division. By disrupting FtsZ polymerization, the compound prevents the formation of the Z-ring necessary for cytokinesis in bacteria.

Case Study: FtsZ Inhibition

A study conducted on various derivatives of difluorobenzamide demonstrated that modifications at specific positions significantly affected their inhibitory activity against FtsZ. The introduction of electron-withdrawing groups like chlorine at the 6-position enhanced binding affinity and inhibitory potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that:

  • Chlorine Substitution : The presence of chlorine at the 6-position increases hydrophobic interactions within the binding pocket of FtsZ.
  • Fluorine Atoms : The difluorinated moiety contributes to conformational stability and enhances binding affinity due to favorable electronic interactions.

Table 2: SAR Analysis of Difluorobenzamide Derivatives

CompoundPosition of SubstitutionMIC (μg/mL)FtsZ Binding Affinity (kcal/mol)
This compound6-Cl32-10.5
4-Bromo-2,3-difluorobenzamide4-Br50-9.8
5-Methyl-2,3-difluorobenzamide5-CH₃>128-8.0

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2,3-difluorobenzamide, and how can purity be optimized?

Answer: A common method involves coupling 6-chloro-2,3-difluorobenzoic acid with an appropriate amine source via amidation. For example, anhydride intermediates (e.g., 6-chloro-2,3-naphthalic anhydride) can react with diamines or nucleophiles under reflux in polar aprotic solvents like DMF or THF . Purity optimization requires post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity validation (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm aromatic proton environments and substituent positions. Fluorine coupling patterns (e.g., 3JFF^3J_{F-F}) resolve ortho/meta/para substitution .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]⁺ ≈ 216.02 Da).
  • FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the benzamide backbone .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to target proteins, such as kinase inhibitors, by analyzing halogen-bonding interactions between fluorine substituents and hydrophobic enzyme pockets . For example, derivatives like N-(2-chloro-6-fluorophenyl)-2,5-difluorobenzamide show enhanced binding to ATP-binding sites due to fluorine’s electronegativity .

Q. How should researchers resolve contradictions in solubility data for halogenated benzamides?

Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require systematic validation:

Experimental Replication : Measure solubility in triplicate using UV-Vis spectrophotometry (λ = 270 nm) under controlled pH (4–9) and temperature (25–37°C).

Co-solvent Systems : Use phase diagrams to optimize water-miscible solvents (e.g., PEG-400) for in vitro assays .

Data Cross-Validation : Compare results with PubChem or Reaxys entries for halogenated benzamide analogs .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Replace chlorine with less toxic substituents (e.g., methoxy) while retaining bioactivity.
  • Metabolic Profiling : Use LC-MS/MS to identify hepatotoxic metabolites in microsomal incubations.
  • Protective Agents : Co-administer antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress, as demonstrated in studies with cyclophosphamide metabolites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2,3-difluorobenzamide
Reactant of Route 2
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